ethyl 4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H26N6O4S and its molecular weight is 470.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the pyrazolo[3,4-d]pyridazine ring in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the piperazine moiety, present in this compound, is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Biochemical Pathways
Indole derivatives, which share structural similarities with the given compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of the piperazine ring in the compound is known to impact the physicochemical properties of the final molecule, which could influence its bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit a wide spectrum of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
The presence of the piperazine ring in the compound is known to enhance favorable interaction with macromolecules, which could potentially be influenced by environmental factors .
Properties
IUPAC Name |
ethyl 4-[2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4S/c1-4-32-22(30)27-11-9-26(10-12-27)19(29)14-33-21-20-16(15(2)24-25-21)13-23-28(20)17-7-5-6-8-18(17)31-3/h5-8,13H,4,9-12,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQUHTSPNLCNEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.